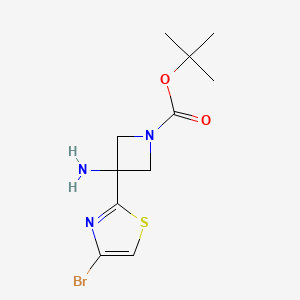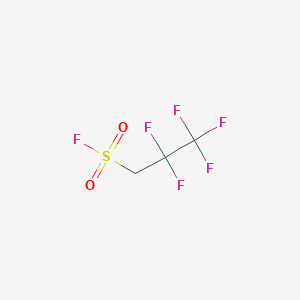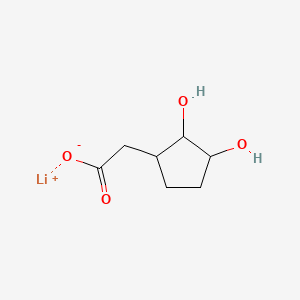
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate is a chemical compound that combines lithium ions with an organic molecule containing a cyclopentyl ring substituted with two hydroxyl groups and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate typically involves the reaction of lithium hydroxide with 2-(2,3-dihydroxycyclopentyl)acetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction under optimized conditions, and the purification of the final product. Techniques such as recrystallization, filtration, and drying are commonly used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,3-dioxocyclopentyl)acetic acid or 2-(2,3-dihydroxycyclopentyl)acetone.
Reduction: Formation of 2-(2,3-dihydroxycyclopentyl)ethanol or cyclopentane derivatives.
Substitution: Formation of 2-(2,3-dihydroxycyclopentyl)acetyl halides or amides.
Scientific Research Applications
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a tool for studying cellular processes.
Medicine: Explored for its therapeutic potential in treating various medical conditions, including neurological disorders and metabolic diseases.
Industry: Utilized in the development of advanced materials, such as lithium-ion batteries and other energy storage devices.
Mechanism of Action
The mechanism of action of Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors by displacing other metal ions, such as sodium and potassium, in neuronal enzymes and neurotransmitter receptors . This modulation can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate (Li2CO3): Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt used for its mood-stabilizing properties.
Lithium orotate: Investigated for its potential neuroprotective effects.
Uniqueness
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate is unique due to its specific chemical structure, which combines the properties of lithium ions with the functional groups of the organic molecule
Properties
Molecular Formula |
C7H11LiO4 |
|---|---|
Molecular Weight |
166.1 g/mol |
IUPAC Name |
lithium;2-(2,3-dihydroxycyclopentyl)acetate |
InChI |
InChI=1S/C7H12O4.Li/c8-5-2-1-4(7(5)11)3-6(9)10;/h4-5,7-8,11H,1-3H2,(H,9,10);/q;+1/p-1 |
InChI Key |
PAWUHWSYPMVYTM-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CC(C(C1CC(=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


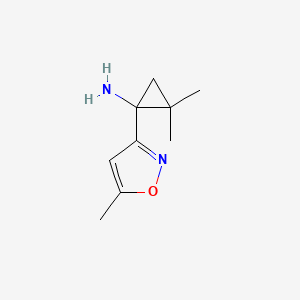
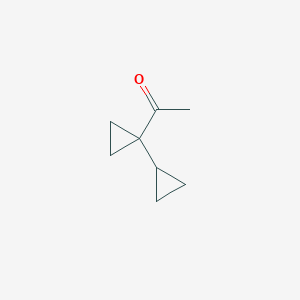
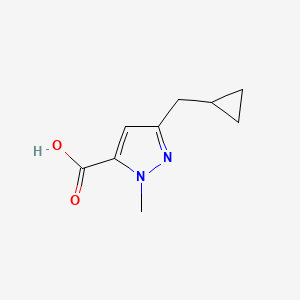

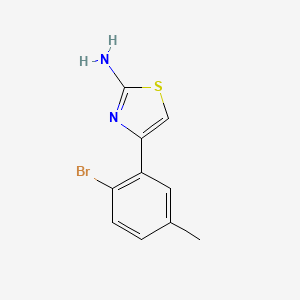
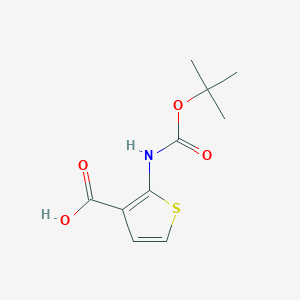
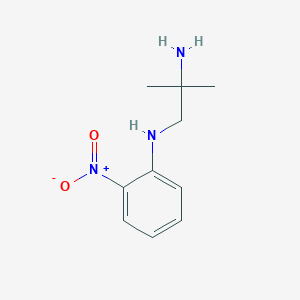
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B13536988.png)
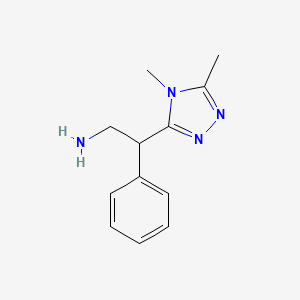
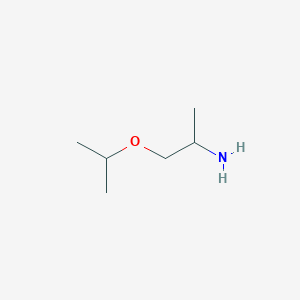
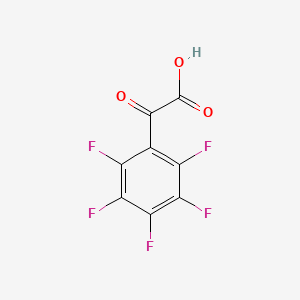
![(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13537031.png)
